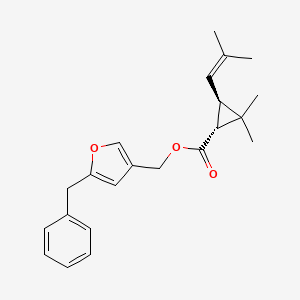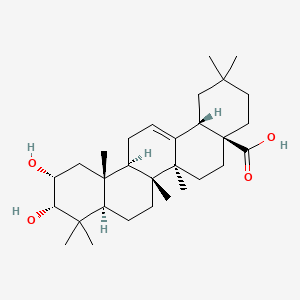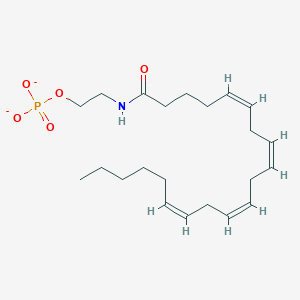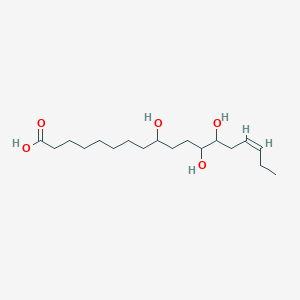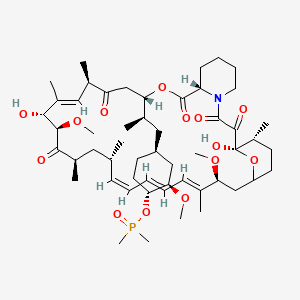
42-(Dimethylphosphinate)rapamycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AP 23573 is a macrolide lactam.
Aplicaciones Científicas De Investigación
Gene Expression Regulation : Rapamycin-based dimerizer systems, including its analogs like 42-(Dimethylphosphinate)rapamycin, are used for controlling gene expression. This approach offers advantages such as tight regulation, modularity for improvements, and assembly from human proteins to minimize immune responses in clinical applications (Pollock & Clackson, 2002).
Tool in Cell Biology and Pharmacology : Rapamycin and its analogs function as inducers of dimerization to activate enzyme activity inside cells. Developments like photoactivatable derivatives make rapamycin a versatile tool for basic science (Putyrski & Schultz, 2012).
mTORC1 and mTORC2 Pathway Studies : Rapamycin and its analogs are key in studying mTORC1 and mTORC2 pathways. These pathways are crucial for cell growth and survival, and rapamycin's ability to inhibit them provides insights into cellular processes and potential therapeutic applications (Sarbassov et al., 2006).
Exploring Drug Efficacy in Alzheimer's Disease : Studies involving rapamycin analogs like 42-(Dimethylphosphinate)rapamycin explore their effectiveness in managing conditions like Alzheimer’s Disease, particularly focusing on aspects like autophagy and amyloid-β concentration (Zhang et al., 2017).
Protein Interaction Studies : The FKBP12-Rapamycin complex and its interactions with other proteins are central to understanding rapamycin's immunosuppressive and potential anticancer properties. This complex mediates protein dimerization, which is pivotal in various cellular functions (Choi et al., 1996).
Immunosuppression and T Cell Regulation : Rapamycin selectively expands regulatory T cells, which are crucial for inducing and maintaining peripheral tolerance. This property makes it useful in understanding immune responses and potential therapeutic applications in T-cell-mediated diseases (Battaglia et al., 2005).
Synthesis and Chemical Modification : The lipase-catalyzed acylation of rapamycin, leading to the synthesis of 42-hemiesters and analogs like temsirolimus, is significant in the field of organic chemistry and drug development (Gu et al., 2005).
Propiedades
Fórmula molecular |
C53H84NO14P |
|---|---|
Peso molecular |
990.2 g/mol |
Nombre IUPAC |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-dimethylphosphoryloxy-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C53H84NO14P/c1-32-18-14-13-15-19-33(2)44(63-8)30-40-23-21-38(7)53(61,67-40)50(58)51(59)54-25-17-16-20-41(54)52(60)66-45(35(4)28-39-22-24-43(46(29-39)64-9)68-69(11,12)62)31-42(55)34(3)27-37(6)48(57)49(65-10)47(56)36(5)26-32/h13-15,18-19,27,32,34-36,38-41,43-46,48-49,57,61H,16-17,20-26,28-31H2,1-12H3/b15-13+,18-14+,33-19+,37-27+/t32-,34-,35-,36-,38-,39+,40?,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1 |
Clave InChI |
BUROJSBIWGDYCN-KMXFESHVSA-N |
SMILES isomérico |
C[C@@H]1CCC2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OP(=O)(C)C)C)/C)O)OC)C)C)/C)OC |
SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC |
SMILES canónico |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC |
Pictogramas |
Health Hazard; Environmental Hazard |
Sinónimos |
AP-23573 AP23573 deforolimus MK 8669 MK-8669 MK8669 ridaforolimus |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



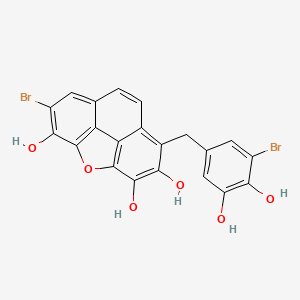

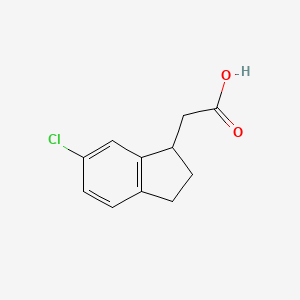
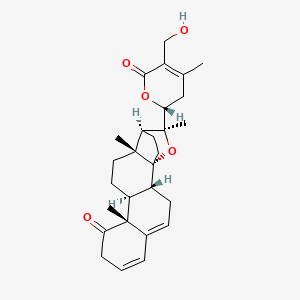




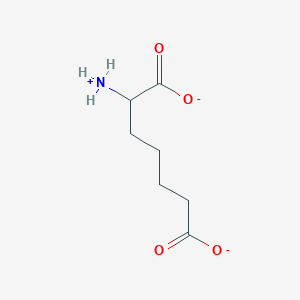
![(3S,10aS)-3-(hydroxymethyl)-2-methyl-7-nitro-2,3-dihydro-10H-3,10a-epidithiopyrazino[1,2-a]indole-1,4-dione](/img/structure/B1261077.png)
